molecular formula C12H14Cl2N2O2 B13500889 tert-butyl 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate

tert-butyl 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate

Cat. No.: B13500889
M. Wt: 289.15 g/mol
InChI Key: FLBANFSPUOAAMO-UHFFFAOYSA-N
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Description

Tert-butyl 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core structure

Preparation Methods

The synthesis of tert-butyl 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate typically involves multi-step organic synthesis. One common route includes the formation of the pyrrolo[3,4-c]pyridine core followed by chlorination and esterification reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity .

Chemical Reactions Analysis

Tert-butyl 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Tert-butyl 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Tert-butyl 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H14Cl2N2O2

Molecular Weight

289.15 g/mol

IUPAC Name

tert-butyl 4,6-dichloro-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate

InChI

InChI=1S/C12H14Cl2N2O2/c1-12(2,3)18-11(17)16-5-7-4-9(13)15-10(14)8(7)6-16/h4H,5-6H2,1-3H3

InChI Key

FLBANFSPUOAAMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC(=NC(=C2C1)Cl)Cl

Origin of Product

United States

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